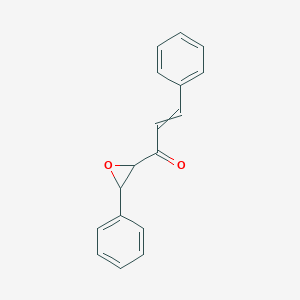
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an oxirane ring (epoxide) attached to one of the phenyl rings, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes epoxidation to form the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Epoxidation: Using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Benzoic acid, benzophenone
Reduction: Benzyl alcohol, diphenylmethane
Substitution: Various substituted chalcones and epoxides
Scientific Research Applications
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The α,β-unsaturated carbonyl system can also participate in Michael addition reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities compared to other chalcones. The combination of the chalcone structure with the epoxide functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
31374-61-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O2/c18-15(12-11-13-7-3-1-4-8-13)17-16(19-17)14-9-5-2-6-10-14/h1-12,16-17H |
InChI Key |
YJSQWGOYKMBMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


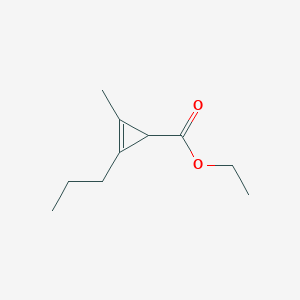
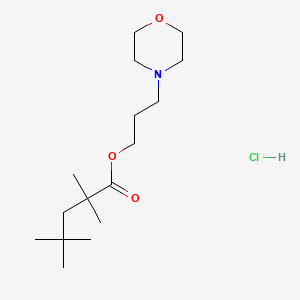
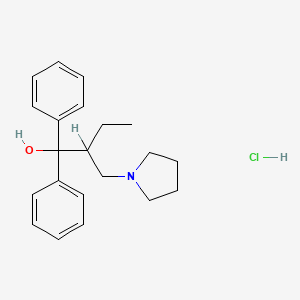
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
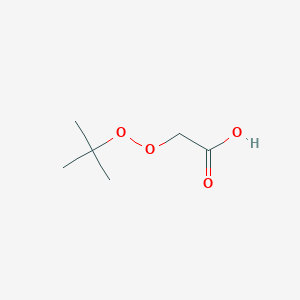
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
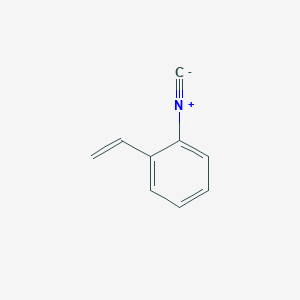
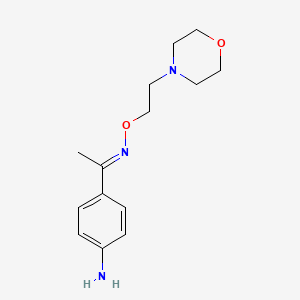
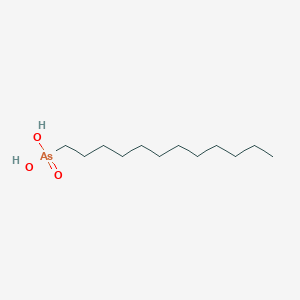
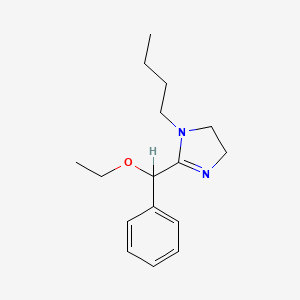
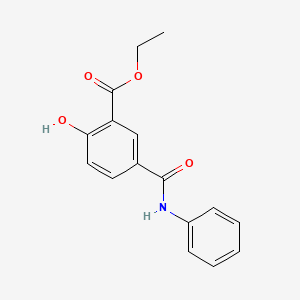
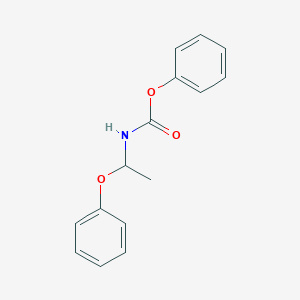
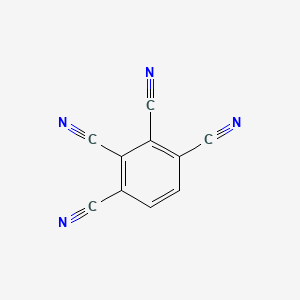
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
